5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid

LSD1 KDM1A Fragment‑based drug discovery

Researchers seeking a reversible, non-covalent LSD1 inhibitor can bypass hit-to-lead optimization. Key features: - LSD1 IC₅₀: 356 nM; >280-fold selectivity over MAO-A. - Ligand efficiency: 0.60 kcal/mol/HA; MW: 228.27. - Ideal for biophysical studies (SPR, cryo-EM) & graded inhibition. - In stock for immediate shipping.

Molecular Formula C9H12N2O3S
Molecular Weight 228.27 g/mol
CAS No. 353779-69-8
Cat. No. B1300286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid
CAS353779-69-8
Molecular FormulaC9H12N2O3S
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)CCCC(=O)O
InChIInChI=1S/C9H12N2O3S/c1-6-5-15-9(10-6)11-7(12)3-2-4-8(13)14/h5H,2-4H2,1H3,(H,13,14)(H,10,11,12)
InChIKeyFVPCIQWWRVJOJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic Acid Overview


5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid (CAS 353779‑69‑8, molecular formula C₉H₁₂N₂O₃S, molecular weight 228.27 g mol⁻¹) is a small‑molecule aminothiazole derivative that incorporates a glutaric acid mono‑amide side chain . Biochemically, this compound acts as a reversible, non‑covalent inhibitor of lysine‑specific histone demethylase 1A (LSD1/KDM1A), a validated epigenetic target in oncology and haematological malignancies . It belongs to the class of aminothiazole‑based LSD1 inhibitors that were originally discovered through a high‑concentration fragment‑based screen of 2,466 compounds at Cancer Research UK, and its structural features make it a useful tool compound for studying reversible LSD1 inhibition alongside selectivity over monoamine oxidase A (MAO‑A) .

5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic Acid: Why It Is Irreplaceable


Although the 2‑aminothiazole core is a privileged pharmacophore for LSD1 inhibition, simple substitution of one aminothiazole derivative for another can lead to profound differences in potency, selectivity, and mode of action. The target compound 5‑[(4‑methyl‑1,3‑thiazol‑2‑yl)amino]‑5‑oxopentanoic acid was specifically evolved from a fragment hit through a 32‑fold potency optimisation campaign that established clear structure–activity relationships (SAR) linking the glutaric acid mono‑amide side chain to both enhanced LSD1 affinity and MAO‑A counter‑screening selectivity . Early‑stage aminothiazole congeners in the same series exhibited LSD1 IC₅₀ values ranging from 7 µM to 187 µM in biochemical assays, whereas the optimised 4‑methyl‑1,3‑thiazol‑2‑yl‑amino‑5‑oxopentanoic acid derivative achieved a 20‑ to 500‑fold improvement in potency . Furthermore, the selectivity window versus the closely related flavin‑dependent enzyme MAO‑A is critically dependent on the nature of the acyl side chain; indiscriminate replacement with a structurally similar but unoptimised aminothiazole risks loss of both target engagement and selectivity, compromising the interpretability of cellular and in‑vivo epigenetics experiments .

Comparative Evidence for 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic Acid


LSD1 Potency Gain Over Fragment Hits

In a biochemical assay measuring inhibition of human recombinant LSD1 via H₂O₂ production using a methylated peptide substrate and Amplex red detection (30 min incubation), 5‑[(4‑methyl‑1,3‑thiazol‑2‑yl)amino]‑5‑oxopentanoic acid displays an IC₅₀ of 356 nM . This represents a 20‑ to 500‑fold improvement in potency compared with the original aminothiazole fragment‑hit series reported by Hitchin et al. (2013), whose compounds exhibited LSD1 IC₅₀ values in the range of 7 µM to 187 µM in a comparable biochemical assay format . The 32‑fold average potency gain achieved through elaboration of the fragment hit into the 4‑methyl‑substituted thiazole‑2‑amino‑5‑oxopentanoic acid scaffold underscores the critical contribution of the glutaric acid mono‑amide moiety to target engagement.

LSD1 KDM1A Fragment‑based drug discovery

LSD1 Selectivity Over MAO-A

When profiled against the structurally related flavin‑dependent enzyme monoamine oxidase A (MAO‑A), 5‑[(4‑methyl‑1,3‑thiazol‑2‑yl)amino]‑5‑oxopentanoic acid demonstrates negligible inhibition, with an IC₅₀ of > 100 000 nM in a luciferin‑based assay using (4S)‑4,5‑dihydro‑2‑(6‑hydroxybenzothiazolyl)‑4‑thiazolecarboxylic acid as substrate . The resulting selectivity index (MAO‑A IC₅₀ / LSD1 IC₅₀) is > 281, indicating a clean selectivity window. In contrast, the clinically used irreversible LSD1 inhibitor tranylcypromine (TCP) is a potent, non‑selective MAO‑A/MAO‑B inhibitor with an LSD1 IC₅₀ of approximately 58 000 nM, yielding a selectivity index of roughly 1 . The > 280‑fold discrimination of the target compound against MAO‑A therefore provides a substantial advantage for experiments requiring LSD1‑specific pharmacological modulation without confounding MAO‑mediated neurotransmitter effects.

LSD1 MAO‑A Selectivity

Ligand Efficiency vs. SP2509

Using the standard ligand efficiency metric LE = 1.4 × pIC₅₀ / N_heavy (where pIC₅₀ = ‑log₁₀(IC₅₀ [M])), 5‑[(4‑methyl‑1,3‑thiazol‑2‑yl)amino]‑5‑oxopentanoic acid (pIC₅₀ = 6.45; 15 heavy atoms) achieves an LE of 0.60 kcal mol⁻¹ per heavy atom . In comparison, the widely used reversible LSD1 inhibitor SP2509 (CAS 1423715‑09‑6; MW 437.9 g mol⁻¹, 29 heavy atoms, IC₅₀ = 13 nM) yields an LE of 0.38 kcal mol⁻¹ per heavy atom . The 58 % higher ligand efficiency of the target compound indicates that each heavy atom contributes more binding free energy, a property that is highly desirable for fragment‑based lead optimisation programmes aiming to maintain drug‑like physicochemical space while improving potency.

LSD1 Ligand efficiency Fragment‑based drug design

Reversible Inhibition Mechanism

5‑[(4‑Methyl‑1,3‑thiazol‑2‑yl)amino]‑5‑oxopentanoic acid inhibits LSD1 through a reversible, non‑covalent mechanism, as evidenced by its classification within the aminothiazole series of reversible LSD1 inhibitors developed by Hitchin et al. (2013), which were explicitly characterised as reversible binders with clear SAR and selectivity against MAO‑A . In contrast, tranylcypromine (TCP) and its clinical derivatives (e.g., ORY‑1001, INCB059872) act as irreversible inhibitors by forming a covalent adduct with the FAD cofactor of LSD1 . Irreversible inhibition permanently inactivates the enzyme, preventing study of dynamic LSD1‑CoREST complex assembly and potentially leading to sustained, non‑physiological target suppression. The reversible nature of the target compound allows temporal control of LSD1 activity in wash‑out experiments and more accurately mimics the dynamic regulation of histone methylation.

LSD1 Reversible inhibition Mechanism of action

LSD1 over LSD2 Paralog Selectivity

Although direct LSD2 inhibition data for 5‑[(4‑methyl‑1,3‑thiazol‑2‑yl)amino]‑5‑oxopentanoic acid have not been reported, a structurally related aminothiazole probe, 4‑(2,4‑dimethoxy‑phenyl)‑thiazol‑2‑ylamine, exhibits an LSD1 IC₅₀ of 480 nM and an LSD2 IC₅₀ of 230 000 nM, yielding a paralog selectivity index of > 479 . Given the shared aminothiazole pharmacophore and the critical role of the 4‑methyl substituent in maintaining the selectivity profile observed in the Hitchin et al. SAR campaign, it is plausible that the target compound also possesses substantial LSD2 discrimination. This is a key differentiator from pan‑KDM1 inhibitors, as LSD2 (KDM1B) regulates distinct genomic loci and its inhibition can produce confounding phenotypes in cellular differentiation assays.

LSD1 LSD2 Paralog selectivity

5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic Acid Applications


Fragment-Based LSD1 Lead Optimisation

With a favourable ligand efficiency of 0.60 kcal mol⁻¹ per heavy atom, 5‑[(4‑methyl‑1,3‑thiazol‑2‑yl)amino]‑5‑oxopentanoic acid serves as an excellent starting point for fragment‑growth or fragment‑merging strategies . Its low molecular weight (228.27 g mol⁻¹) and the presence of a free carboxylic acid handle facilitate rapid analogue synthesis and property‑based optimisation, while the documented > 280‑fold selectivity over MAO‑A ensures that structure‑activity relationships can be tracked without MAO‑mediated interference . Procurement of this compound therefore enables medicinal chemistry teams to bypass the resource‑intensive hit‑to‑lead phase and begin directly with a validated, selective fragment derivative.

Epigenetic Validation in AML Models

Reversible LSD1 inhibition is particularly valuable in AML research, where irreversible tranylcypromine‑derived inhibitors show sustained target suppression that complicates differentiation studies . The reversible binding mode of 5‑[(4‑methyl‑1,3‑thiazol‑2‑yl)amino]‑5‑oxopentanoic acid, combined with its 356 nM LSD1 potency and minimal MAO‑A activity, allows pulsed or graded inhibition protocols that more faithfully recapitulate therapeutic dosing regimens . Researchers can use wash‑out experiments to correlate LSD1 reactivation kinetics with the recovery of H3K4me2 marks and differentiation gene expression, providing mechanistic insights unattainable with irreversible tool compounds.

LSD1 Selectivity Screening Panel

The compound’s well‑characterised biochemical profile—LSD1 IC₅₀ = 356 nM, MAO‑A IC₅₀ > 100 000 nM, and inferred LSD2 selectivity based on the aminothiazole pharmacophore—makes it an ideal reference standard for establishing in‑house selectivity screening panels . Industrial screening laboratories can use it as a calibrated positive control for LSD1 inhibition assays and as a benchmark for evaluating the selectivity of novel chemical series, ensuring that new hits are benchmarked against a reversible inhibitor with known cross‑reactivity limits rather than a non‑selective irreversible inhibitor such as tranylcypromine.

CoREST Complex Dynamics Tool

Because 5‑[(4‑methyl‑1,3‑thiazol‑2‑yl)amino]‑5‑oxopentanoic acid is a non‑covalent, reversible LSD1 inhibitor, it is suitable for biophysical studies of the LSD1‑CoREST interaction, including surface plasmon resonance (SPR) and cryo‑electron microscopy (cryo‑EM) sample preparation . The compound’s small size minimises steric interference with complex assembly, and its reversible binding permits equilibrium binding measurements that are not possible with covalent FAD‑adduct‑forming inhibitors. This scenario is particularly relevant for structural biology groups aiming to resolve the conformational dynamics of the LSD1‑CoREST‑nucleosome assembly.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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